Lipophilicity Modulation (XLogP3) vs. Non-Fluorinated Analog
The target compound has a computed XLogP3 of 2.9, placing it in an optimal lipophilicity range for cellular permeability while mitigating promiscuity risks [1]. By contrast, the non-fluorinated analog 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has a computed XLogP3 of 3.2 [2]. This 0.3 log unit increase in lipophilicity for the des-fluoro analog moves it towards a higher-risk zone for off-target binding, potentially increasing non-specific assay interference.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (XLogP3 = 3.2) |
| Quantified Difference | ΔXLogP3 = -0.3 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A lower XLogP3 of 2.9 suggests this compound may have a better balance of permeability and low non-specific binding, improving assay data quality compared to the more lipophilic des-fluoro analog.
- [1] PubChem Computed Properties for 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CID 1474456). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Computed Properties for 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CID 135428557). National Center for Biotechnology Information, 2025. View Source
